![molecular formula C38H44CuN4O2 B13383620 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper](/img/structure/B13383620.png)
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper is a complex organic compound that features a copper ion coordinated with a large organic ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper typically involves the following steps:
Formation of the Ligand: The organic ligand is synthesized through a series of condensation reactions involving 4-tert-butyl-2-hydroxybenzaldehyde and other aromatic aldehydes with amines.
Coordination with Copper: The synthesized ligand is then reacted with a copper salt, such as copper(II) acetate, under controlled conditions to form the final complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various amines, phosphines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligand, while substitution reactions can result in new copper complexes with different ligands.
科学研究应用
4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper has several scientific research applications:
Catalysis: It can act as a catalyst in various organic reactions, including oxidation and coupling reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in developing new drugs, particularly those targeting metal-dependent enzymes or pathways.
作用机制
The mechanism of action of 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper involves its ability to coordinate with various substrates through its copper center. This coordination can facilitate various chemical transformations, such as electron transfer in oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or enzyme inhibition.
相似化合物的比较
Similar Compounds
- 4-tert-Butyl-2-hydroxybenzaldehyde
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Phenol, 2,4,6-tri-tert-butyl-
Uniqueness
What sets 4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper apart from similar compounds is its complex structure, which allows for versatile coordination chemistry and a wide range of applications. Its ability to act as a catalyst in various reactions and its potential in medicinal chemistry make it a compound of significant interest.
属性
分子式 |
C38H44CuN4O2 |
|---|---|
分子量 |
652.3 g/mol |
IUPAC 名称 |
4-tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper |
InChI |
InChI=1S/C38H44N4O2.Cu/c1-37(2,3)27-19-25(35(43)29(21-27)31-13-9-11-17-39-31)23-41-33-15-7-8-16-34(33)42-24-26-20-28(38(4,5)6)22-30(36(26)44)32-14-10-12-18-40-32;/h9-14,17-24,33-34,43-44H,7-8,15-16H2,1-6H3; |
InChI 键 |
GAXHZKGVEWCZKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=N2)O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)C(C)(C)C)C5=CC=CC=N5)O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate](/img/structure/B13383539.png)
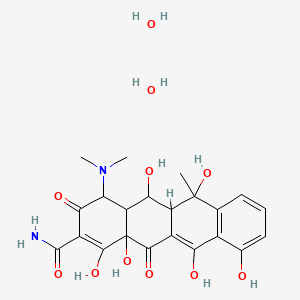

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13383551.png)
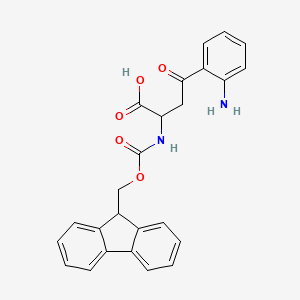
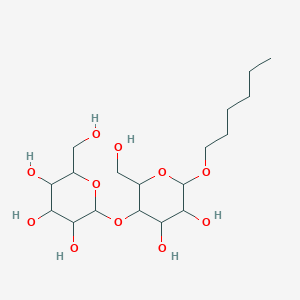
![2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13383567.png)
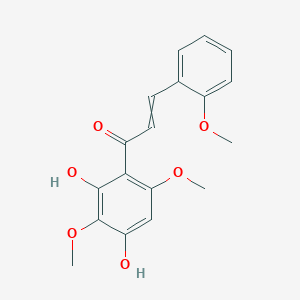
![2-[13-(1-Carboxyethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]propanoic acid](/img/structure/B13383589.png)
![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13383595.png)
![(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate](/img/structure/B13383605.png)
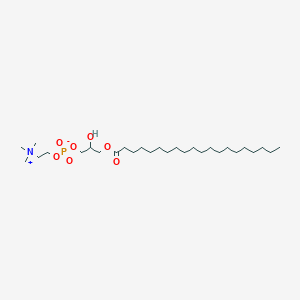
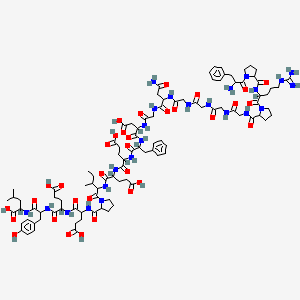
![9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole](/img/structure/B13383631.png)
